molecular formula C11H6F3NO2 B13696861 3-(Trifluoromethyl)quinoline-6-carboxylic acid

3-(Trifluoromethyl)quinoline-6-carboxylic acid

Cat. No.: B13696861
M. Wt: 241.17 g/mol
InChI Key: GWXMYACIZNRJEI-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)quinoline-6-carboxylic acid is a fluorinated quinoline derivative. The presence of the trifluoromethyl group (-CF3) and the carboxylic acid group (-COOH) in its structure imparts unique chemical and physical properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)quinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors followed by functional group modifications.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)quinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

3-(Trifluoromethyl)quinoline-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.

    Medicine: It serves as a precursor for the development of pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the production of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)quinoline-6-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the quinoline ring, enables the compound to interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)quinoline-6-carboxylic acid is unique due to the combination of the quinoline ring and the trifluoromethyl group, which imparts distinct chemical reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C11H6F3NO2

Molecular Weight

241.17 g/mol

IUPAC Name

3-(trifluoromethyl)quinoline-6-carboxylic acid

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)8-4-7-3-6(10(16)17)1-2-9(7)15-5-8/h1-5H,(H,16,17)

InChI Key

GWXMYACIZNRJEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1C(=O)O)C(F)(F)F

Origin of Product

United States

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